Citalopram Hydrobromide

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for major depressive disorder and has 3 investigational indications. This drug has a black box warning from the FDA.

This compound belongs to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Citalopram and its N-demethylated metabolites exist as a racemic mixture but its effects are largely due to the S-enantiomer, S-citalopram and S-demthylcitalopram. Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α - or β -adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache. Side effects generally occur within the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Citalopram is approved for treatment of depression. Unlabeled indications include mild dementia-associated agitation in nonpsychotic patients, smoking cessation, ethanol abuse, obsessive-compulsive disorder (OCD) in children, and diabetic neuropathy. Citalopram has the fewest drug-drug interactions of the SSRIs.

See also: Citalopram (has active moiety).

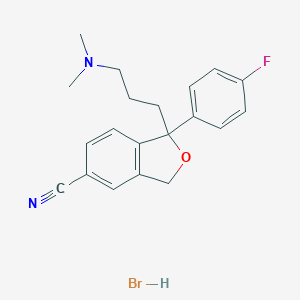

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMBLDNRMIGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872344 | |

| Record name | Citalopram hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59729-32-7 | |

| Record name | Citalopram hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram hydrobromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citalopram hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citalopram hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Citalopram Hydrobromide: A Deep Dive into its CNS Mechanism of Action

Abstract

Citalopram hydrobromide is a widely prescribed antidepressant classified as a selective serotonin reuptake inhibitor (SSRI). Its therapeutic efficacy in treating major depressive disorder and other mood disorders stems from its precise interaction with the serotonin transporter (SERT) in the central nervous system (CNS). This technical guide provides an in-depth examination of the molecular mechanisms, pharmacodynamics, and downstream neuroadaptive effects of citalopram. It includes a summary of quantitative binding and occupancy data, detailed experimental protocols for key assays, and visualizations of the core biological pathways and experimental workflows.

Primary Mechanism of Action: Selective Serotonin Transporter Inhibition

The principal mechanism of action of citalopram is the potent and selective inhibition of the serotonin transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4).[1][2] SERT is a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[3][4][5]

Citalopram binds to the primary binding site on the SERT protein, preventing the reabsorption of serotonin.[4] This blockade leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing and potentiating serotonergic neurotransmission.[4][6] This enhanced signaling is believed to be the primary driver of its antidepressant effects.[1][6] The therapeutic onset of citalopram is typically delayed, taking one to four weeks to manifest, which suggests that downstream neuroadaptive changes, rather than just the acute increase in synaptic serotonin, are crucial for its clinical efficacy.[1][4]

Citalopram is a racemic mixture, containing equal parts of two enantiomers: S-citalopram (escitalopram) and R-citalopram.[7][8] The S-enantiomer is responsible for most of the SERT inhibition and therapeutic activity.[7][8] In contrast, R-citalopram is a significantly less potent SERT inhibitor and may even antagonize the effects of the S-enantiomer at the transporter site.[7]

Pharmacodynamics and Receptor Binding Profile

Citalopram exhibits high selectivity for SERT with minimal effects on the reuptake of norepinephrine (NE) and dopamine (DA).[2][9] Unlike tricyclic antidepressants (TCAs), citalopram has a very low affinity for various other receptors, including muscarinic cholinergic, histamine H1, alpha-1 and beta-adrenergic, dopamine D1/D2, and other serotonin receptors (e.g., 5-HT1A, 5-HT2A).[1][9][10] This selective pharmacological profile contributes to its favorable side-effect profile compared to older classes of antidepressants.[10][11]

Data Presentation

The following tables summarize key quantitative data regarding citalopram's binding affinity and in-vivo transporter occupancy.

Table 1: Binding Affinity of Citalopram and its Enantiomers

| Compound | Target | Ki (nmol/L) | Species | Reference |

|---|---|---|---|---|

| Citalopram | SERT | 9.7 | Non-human Primate | [12] |

| Escitalopram (S-citalopram) | SERT | 9.6 | Non-human Primate | [12] |

| Citalopram | H1 Histamine Receptor | 257 | Human | [7] |

| Escitalopram (S-citalopram) | H1 Histamine Receptor | 1500 | Human | [7] |

| Citalopram | σ1 Receptor | 50 | Human | [7] |

| Escitalopram (S-citalopram) | σ1 Receptor | 50 | Human |[7] |

Table 2: Serotonin Transporter (SERT) Occupancy by Citalopram in Humans

| Brain Region | Dose | Occupancy (%) | Method | Reference |

|---|---|---|---|---|

| Striatum | 20 mg/day | 78.8 ± 4.9 | PET with [11C]DASB | [13] |

| Amygdala | 20 mg/day | 93.5 ± 6.9 | PET with [11C]DASB | [13] |

| Anterior Cingulate Cortex | 20 mg/day | 86.0 ± 13.2 | PET with [11C]DASB | [13] |

| Striatum | Not specified | >70 | PET with [11C]-DASB | [14][15] |

| Thalamus | Not specified | >70 | PET with [11C]-DASB | [14][15] |

| Various Brain Regions | 20 mg (single dose) | 66 - 78 | PET with [11C]MADAM |[8] |

Downstream Effects and Neuroadaptation

The therapeutic effects of citalopram are associated with long-term neuroadaptive changes that occur in response to sustained increases in synaptic serotonin.

-

Receptor Sensitivity: Chronic administration of citalopram can lead to the downregulation and desensitization of certain serotonin receptors, particularly the presynaptic 5-HT1A autoreceptors. This process is thought to contribute to the delayed onset of antidepressant action.

-

Neurogenesis and Neurotrophic Factors: Studies suggest that long-term SSRI treatment, including with citalopram, may promote neurogenesis (the formation of new neurons), particularly in the hippocampus.[4][16] This effect may be mediated by an upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity.[16][17]

-

Inflammatory Pathways: Citalopram treatment has been shown to reduce circulating cytokines and interact with inflammatory signaling pathways, which may contribute to its therapeutic effects, especially in conditions where inflammation is implicated.[18]

Experimental Protocols

The characterization of citalopram's mechanism of action relies on several key experimental techniques.

Protocol 1: Competitive Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Ki) of a test compound (citalopram) for SERT.

-

Objective: To quantify the affinity of citalopram for the serotonin transporter.

-

Materials:

-

Membrane preparations from cells stably expressing human SERT (e.g., HEK293 cells).[19]

-

A radioligand that binds to SERT with high affinity, such as [3H]paroxetine or [11C]MADAM.[8][20]

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with NaCl).

-

Scintillation cocktail and scintillation counter or filter-based detection system.[19]

-

-

Methodology:

-

Incubation: Aliquots of the SERT-containing membrane preparation are incubated in the assay buffer.

-

Addition of Ligands: A fixed concentration of the radioligand is added to all samples. A range of concentrations of unlabeled citalopram is then added to compete for binding with the radioligand. A control sample with no competitor is used to determine total binding, and a sample with a high concentration of a known SERT blocker (e.g., S-citalopram) is used to determine non-specific binding.[20]

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition model to determine the IC50 (the concentration of citalopram that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Protocol 2: In Vivo SERT Occupancy Measurement using PET

Positron Emission Tomography (PET) is used to measure the degree to which citalopram occupies SERT in the living brain.

-

Objective: To determine the percentage of SERT sites blocked by citalopram at clinical doses.

-

Materials:

-

Methodology:

-

Baseline Scan: Each subject undergoes a baseline PET scan after injection of the SERT radioligand to measure the baseline binding potential (an indicator of SERT availability) before any drug is administered.[8]

-

Drug Administration: Subjects are administered a single dose or chronic doses of citalopram.[8][13] Blood samples may be taken to measure plasma drug concentrations.[8]

-

Follow-up Scan: After a specified period (e.g., hours after a single dose or weeks of treatment), a second PET scan is performed using the same radioligand.[13][15]

-

Image Analysis: PET images are processed and analyzed. Regions of interest (ROIs) are defined for brain areas rich in SERT, such as the striatum, thalamus, and limbic regions.[13][14]

-

Occupancy Calculation: The binding potential of the radioligand is calculated for both the baseline and post-drug scans. The SERT occupancy is then calculated as the percentage reduction in binding potential from baseline to the post-drug state.

-

Conclusion

The mechanism of action of this compound in the CNS is centered on its highly selective and potent inhibition of the serotonin transporter. This primary action elevates synaptic serotonin levels, which, over time, triggers a cascade of neuroadaptive changes including altered receptor sensitivity and enhanced neurotrophic support. This multifaceted mechanism, characterized by a favorable selectivity profile, underpins its efficacy and tolerability in the treatment of depression and other psychiatric disorders. The quantitative understanding of its binding affinity and in-vivo occupancy provides a crucial framework for optimizing dosing strategies and developing next-generation therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 5. bioivt.com [bioivt.com]

- 6. researchgate.net [researchgate.net]

- 7. Citalopram - Wikipedia [en.wikipedia.org]

- 8. PET measurement of serotonin transporter occupancy: a comparison of escitalopram and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Citalopram. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin transporter occupancy by escitalopram and citalopram in the non-human primate brain: a [(11)C]MADAM PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Area-specific occupancy of the serotonin transporter by escitalopram and citalopram in major depressive disorder | European Psychiatry | Cambridge Core [cambridge.org]

- 14. Serotonin Transporter Occupancy and the Functional Neuroanatomic Effects of Citalopram in Geriatric Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Serotonin transporter occupancy and the functional neuroanatomic effects of citalopram in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Citalopram Enhances Neurovascular Regeneration and Sensorimotor Functional Recovery after Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Escitalopram - Wikipedia [en.wikipedia.org]

- 18. Protective effects of antidepressant citalopram against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy and synaptic toxicities in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. pnas.org [pnas.org]

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Citalopram Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro and in vivo studies that have characterized the pharmacology of citalopram hydrobromide, a widely studied selective serotonin reuptake inhibitor (SSRI). This document delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the detailed experimental methodologies employed in its evaluation.

Introduction

This compound is a racemic bicyclic phthalane derivative that has been extensively investigated for its antidepressant properties.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[3][4] This guide synthesizes key preclinical data from a range of in vitro and in vivo studies to provide a detailed understanding of its pharmacological profile.

In Vitro Studies

In vitro studies have been instrumental in elucidating the fundamental mechanism of action and metabolic pathways of citalopram. These assays provide a controlled environment to quantify its interaction with molecular targets and metabolic enzymes.

Binding Affinity and Selectivity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor or transporter. In these experiments, a radiolabeled ligand with known affinity for the target is competed with unlabeled citalopram. The concentration of citalopram that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.

Table 1: Citalopram Binding Affinity (Ki) for Monoamine Transporters

| Transporter | Citalopram Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | 2.6 - 4 | [5][6][7] |

| Norepinephrine Transporter (NET) | 1414 | [7] |

| Dopamine Transporter (DAT) | > 10,000 | [6] |

Data presented are from studies using human recombinant transporters.

The data clearly demonstrates citalopram's high affinity for SERT and significantly lower affinity for NET and DAT, highlighting its selectivity as a serotonin reuptake inhibitor.

Experimental Protocol: SERT Binding Assay

Objective: To determine the binding affinity (Ki) of citalopram for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cell membranes expressing hSERT.

-

Radioligand: --INVALID-LINK---citalopram (specific activity ~80 Ci/mmol).

-

Assay buffer: Tris-buffered saline (TBS).

-

Unlabeled this compound.

-

Glass microfiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: HEK293 cells stably expressing hSERT are harvested and homogenized. The cell membranes are isolated through centrifugation.

-

Assay Setup: In a 96-well plate, hSERT-containing membranes (final concentration ~2 nM) are incubated with a fixed concentration of --INVALID-LINK---citalopram (e.g., 2 nM).[5]

-

Competition: A range of concentrations of unlabeled citalopram are added to the wells to compete with the radioligand for binding to SERT.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 4 hours) to reach equilibrium.[8]

-

Filtration: The incubation is terminated by rapid filtration through glass microfiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.[8]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolism

The metabolism of citalopram is primarily hepatic and involves the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the key enzymes responsible for its biotransformation.

Table 2: Cytochrome P450 Isozymes Involved in Citalopram Metabolism

| Metabolite | Primary CYP Isozymes | Reference(s) |

| Demethylcitalopram (DCT) | CYP2C19, CYP3A4, CYP2D6 | [1][9] |

| Didemethylcitalopram (DDCT) | CYP2D6 | [9] |

In vitro studies have shown that CYP2C19 plays a significant role in the N-demethylation of citalopram.[10]

Experimental Protocol: In Vitro Citalopram Metabolism Assay

Objective: To identify the CYP450 enzymes responsible for the metabolism of citalopram.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP enzymes.

-

This compound.

-

NADPH regenerating system (to support CYP activity).

-

Incubation buffer (e.g., potassium phosphate buffer).

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, ticlopidine for CYP2C19).

-

LC-MS/MS system for metabolite analysis.

Procedure:

-

Incubation Setup: A reaction mixture containing HLMs or a specific recombinant CYP enzyme, citalopram, and incubation buffer is prepared.

-

Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Termination: The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Inhibitor Studies: To confirm the role of specific CYP enzymes, the assay is repeated in the presence of selective chemical inhibitors. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

-

LC-MS/MS Analysis: The concentrations of citalopram and its metabolites (demethylcitalopram and didemethylcitalopram) are quantified using a validated LC-MS/MS method.[11]

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of citalopram in a whole-organism context. These studies provide critical information on drug absorption, distribution, metabolism, and excretion (ADME), as well as its effects on neurotransmitter levels and behavior.

Pharmacokinetics

Pharmacokinetic studies in animals and humans have characterized the ADME profile of citalopram.

Table 3: Pharmacokinetic Parameters of Citalopram

| Parameter | Human (Oral) | Rat (Oral/SC) | Reference(s) |

| Bioavailability | ~80% | - | [1] |

| Tmax (hours) | ~4 | - | [1] |

| Half-life (hours) | ~35 | - | [1][9] |

| Volume of Distribution (Vd) | ~12 L/kg | - | [1] |

| Protein Binding | ~80% | - | [2] |

| Cmax (ng/mL) | Varies with dose | - | [1] |

Pharmacokinetic parameters can vary based on factors such as age, genetics (e.g., CYP2C19 polymorphisms), and co-administered drugs.[12]

Pharmacodynamics: In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This technique has been pivotal in demonstrating the direct effect of citalopram on serotonin levels.

Studies have shown that acute administration of citalopram increases extracellular serotonin levels in various brain regions, including the prefrontal cortex.[13] Chronic administration can lead to further adaptations in the serotonergic system.[14]

Experimental Protocol: In Vivo Microdialysis in Rats

Objective: To measure the effect of citalopram administration on extracellular serotonin levels in the rat prefrontal cortex.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

HPLC system with electrochemical or fluorescence detection for serotonin analysis.

Procedure:

-

Surgical Implantation: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the prefrontal cortex. Animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: Citalopram is administered to the animal (e.g., via intraperitoneal injection or through the dialysis probe).

-

Post-Drug Collection: Dialysate samples continue to be collected to monitor changes in serotonin levels following drug administration.

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using HPLC with a sensitive detector.

-

Data Analysis: The post-drug serotonin levels are expressed as a percentage of the baseline levels to determine the effect of citalopram.

Behavioral Studies: Forced Swim Test

The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total time spent swimming or climbing.

Experimental Protocol: Forced Swim Test in Mice

Objective: To evaluate the antidepressant-like effect of citalopram in mice.

Materials:

-

Male mice (e.g., C57BL/6 or Swiss Webster).

-

Cylindrical beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

This compound solution.

-

Video recording and analysis software.

Procedure:

-

Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 1 hour before the test.

-

Drug Administration: Mice are administered citalopram or vehicle (e.g., saline) typically 30-60 minutes before the test.

-

Test Session: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.[15]

-

Behavioral Scoring: The session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Data Analysis: The duration of immobility is compared between the citalopram-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the citalopram group is indicative of an antidepressant-like effect.[16][17]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of action of citalopram is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Caption: Citalopram blocks SERT, increasing synaptic serotonin.

Experimental Workflow: In Vivo Antidepressant Screening

The following diagram illustrates a typical workflow for screening a potential antidepressant compound using in vivo behavioral assays.

Caption: Workflow for in vivo screening of antidepressants.

Conclusion

The in vitro and in vivo studies of this compound have provided a robust characterization of its pharmacological profile as a selective serotonin reuptake inhibitor. The data consistently demonstrate its high affinity and selectivity for the serotonin transporter, leading to increased synaptic serotonin levels and antidepressant-like effects in preclinical models. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development. A thorough understanding of these foundational studies is critical for the continued exploration of novel antidepressant therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychiatryonline.org [psychiatryonline.org]

- 13. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

Citalopram Hydrobromide: A Technical Examination of its Effects on Norepinephrine and Dopamine Reuptake

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of citalopram hydrobromide, focusing on its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin.[3] This guide provides a comprehensive overview of the quantitative data regarding citalopram's binding affinities, detailed experimental protocols for assessing these interactions, and visual representations of its mechanism of action and the methodologies used to study it.

Core Findings: High Selectivity for the Serotonin Transporter

Citalopram exhibits a significantly lower affinity for both the norepinephrine and dopamine transporters compared to the serotonin transporter.[2][3] This high selectivity is a defining characteristic of citalopram and underpins its classification as an SSRI. The S-enantiomer of citalopram, known as escitalopram, is responsible for the majority of the drug's serotonin reuptake inhibition.[4] The R-enantiomer is substantially less active at the serotonin transporter.[5]

Quantitative Data: Binding Affinities of Citalopram and its Enantiomers

The following table summarizes the in vitro binding affinities (Ki values) of racemic citalopram, its S-enantiomer (escitalopram), and its R-enantiomer for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |

| (±)-Citalopram | 1.94[5] | 5950[5] | 9270[5] | 3067 | 4778 |

| S-(+)-Citalopram (Escitalopram) | 0.89[5] | 10500[5] | 8150[5] | 11798 | 9157 |

| R-(-)-Citalopram | 35.8[5] | 9670[5] | >10000[5] | 270 | >279 |

Data presented as the inhibition constant (Ki) in nanomolar (nM) concentrations. The selectivity ratio is calculated by dividing the Ki value for NET or DAT by the Ki value for SERT.

Experimental Protocols

The determination of the binding affinities and functional inhibition of monoamine transporters by this compound is typically conducted through in vitro assays using either recombinant cell lines expressing the specific transporter or synaptosomes isolated from brain tissue.

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines the methodology to determine the binding affinity (Ki) of citalopram and its enantiomers for the serotonin, norepinephrine, and dopamine transporters.

a. Materials and Reagents:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human SERT, NET, or DAT.

-

Radioligands:

-

For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

-

For NET: [³H]-Nisoxetine

-

For DAT: [³H]-WIN 35,428

-

-

Test Compounds: this compound, S-citalopram, R-citalopram.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl).

-

Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

Scintillation Fluid and Vials.

-

Filtration Apparatus: Brandel or similar cell harvester with glass fiber filters.

-

Scintillation Counter.

b. Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (citalopram or its enantiomers).

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome-Based Neurotransmitter Uptake Inhibition Assay for IC50 Determination

This protocol describes a functional assay to measure the inhibitory potency (IC50) of citalopram on the reuptake of neurotransmitters into synaptosomes.

a. Materials and Reagents:

-

Synaptosomes: Prepared from specific rat brain regions (e.g., brainstem for SERT, frontal cortex for NET, and striatum for DAT).

-

Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT), [³H]-Norepinephrine, or [³H]-Dopamine.

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, saturated with 95% O₂/5% CO₂.

-

Inhibitors for Non-specific Uptake: Known selective inhibitors for the other transporters to ensure specificity of the assay.

-

Scintillation Fluid and Vials.

-

Filtration Apparatus.

-

Scintillation Counter.

b. Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the respective brain regions by differential centrifugation. Resuspend the final synaptosomal pellet in the uptake buffer.

-

Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of citalopram or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor).

-

Plot the percentage of inhibition of specific uptake against the logarithm of the citalopram concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Visualizations

The following diagrams illustrate the mechanism of action of citalopram and the workflow of a typical binding assay.

Caption: Citalopram's high selectivity for SERT over NET and DAT.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The data overwhelmingly demonstrate that this compound is a highly selective serotonin reuptake inhibitor with negligible direct effects on norepinephrine and dopamine reuptake at clinically relevant concentrations. Its pharmacological activity is primarily mediated by the S-enantiomer, escitalopram, which exhibits potent and selective inhibition of the serotonin transporter. This high selectivity for SERT is a key factor contributing to its therapeutic efficacy and side-effect profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the interactions between novel compounds and monoamine transporters.

References

- 1. Citalopram - Wikipedia [en.wikipedia.org]

- 2. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Citalopram Hydrobromide Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of citalopram hydrobromide in various preclinical animal models. Citalopram, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depression and other psychiatric disorders. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in different animal species is crucial for the non-clinical safety assessment and for predicting its behavior in humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to support drug development and research.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of citalopram exhibits notable variability across different animal species. These differences are critical for extrapolating preclinical data to human clinical scenarios. The following tables summarize key pharmacokinetic parameters of citalopram in mice, rats, dogs, and non-human primates.

Table 1: Citalopram Pharmacokinetic Parameters in Mice

| Parameter | Value | Dose & Route | Mouse Strain | Reference |

| Half-life (t½) | 1.5 hours | 24 mg/kg (oral) | Not Specified | [1] |

| Clearance (CL) | 87 ml/min/kg (male) | 24 mg/kg (oral) | Not Specified | [1] |

| 116 ml/min/kg (female) | ||||

| Peak Concentration (C₀) | Higher in nonpregnant vs. pregnant mice | 20 mg/kg (IP) | Not Specified | [2][3] |

| Area Under the Curve (AUC) | Reduced by 25% in pregnant mice | 20 mg/kg (IP) | Not Specified | [2][3] |

| Volume of Distribution (Vd) | Increased by 22% from GD14 to GD18 | 20 mg/kg (IP) | Not Specified | [2][3] |

Table 2: Citalopram Pharmacokinetic Parameters in Rats

| Parameter | Value | Dose & Route | Rat Strain | Reference |

| Half-life (t½) | 3 hours | 8 mg/kg (oral) | Not Specified | [1] |

| Clearance (CL) | 82 ml/min/kg (male) | 8 mg/kg (oral) | Not Specified | [1] |

| 103 ml/min/kg (female) | ||||

| Bioavailability | Dose-dependent | 0.3-60 mg/kg (oral) | Wistar | [4] |

| S-enantiomer/R-enantiomer Ratio (Serum) | 1.01 | 10 mg/kg/day (osmotic pump) | Not Specified | [5] |

| S-enantiomer/R-enantiomer Ratio (Brain) | ~1.01 | 10 mg/kg/day (osmotic pump) | Not Specified | [5] |

Table 3: Citalopram Pharmacokinetic Parameters in Dogs

| Parameter | Value | Dose & Route | Dog Breed | Reference |

| Half-life (t½) | 3.5 - 8 hours | 1, 4, 5, & 10 mg/kg (oral) | Not Specified | [1] |

| 9.6 hours (Citalopram) | Not Specified | Beagle | [6] | |

| 8.1 hours (DCIT) | ||||

| 27.8 hours (DDCIT) | ||||

| Clearance (CL) | 14 - 37 ml/min/kg | 1, 4, 5, & 10 mg/kg (oral) | Not Specified | [1] |

Table 4: Citalopram Pharmacokinetic Parameters in Non-Human Primates

| Parameter | Value | Dose & Route | Species | Reference |

| Half-life (t½) | 3 hours (estimate) | 4 mg/kg (oral) | Baboon | [1] |

| Clearance (CL) | 39 ml/min/kg | 4 mg/kg (oral) | Baboon | [1] |

| ID₅₀ | 0.059 mg/kg | Single dose | Monkey | [7][8] |

| Kᵢ (plasma) | 9.7 nmol/L | Single dose | Monkey | [7][8] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are summaries of experimental protocols from key cited studies.

Protocol 1: Pharmacokinetics in Pregnant Mice

-

Objective: To characterize pregnancy-induced changes in citalopram pharmacokinetics.[2][3]

-

Animals: Nonpregnant and pregnant mice at gestational day (GD) 14 and 18.[2][3]

-

Drug Administration: A single intraperitoneal (IP) injection of 20 mg/kg of body weight citalopram.[2][3]

-

Sampling: Blood samples were collected at various time points from 3.5 minutes to 3.5 hours post-administration.[2][3]

-

Analysis: Serum concentrations of citalopram were determined, and pharmacokinetic parameters were calculated.[2][3]

-

Rationale for IP Administration: To control the timing of drug delivery and accurately assess acute pharmacokinetic parameters.[2][3]

Protocol 2: Population Pharmacokinetic Modeling in Rats

-

Objective: To develop a population PK model for citalopram and its major metabolite, N-desmethylcitalopram.[4]

-

Animals: Sprague-Dawley (SD) and Wistar rats.[4]

-

Drug Administration:

-

Sampling: Plasma samples were collected at multiple time points to measure citalopram and metabolite concentrations.[4]

-

Analysis: Pharmacokinetic analyses were performed using NONMEM 7.2. A 3-compartment model best described the disposition of citalopram, and a 2-compartment model was used for its desmethyl metabolite.[4]

Protocol 3: Chronic Administration and Brain Distribution in Rats

-

Objective: To monitor pharmacokinetic and pharmacodynamic responses to chronic citalopram administration.[5]

-

Animals: Rats were treated for two weeks.[5]

-

Drug Administration: 10 mg/kg/day of racemic citalopram was administered using osmotic pumps for continuous infusion.[5]

-

Measurements: Concentrations of racemic and enantioselective citalopram and its metabolites were measured in blood, brain parenchyma, and extracellular space.[5]

-

Findings: Racemic citalopram concentration in serum was about tenfold lower than in the brain parenchyma.[5]

Visualizations: Pathways and Workflows

Visual diagrams are provided to illustrate key processes in citalopram pharmacokinetic studies.

Metabolic Pathway of Citalopram

Citalopram is primarily metabolized in the liver through N-demethylation to its main metabolites, demethylcitalopram (DCIT) and didemethylcitalopram (DDCIT).[9] The cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are the primary isozymes involved in this process.[9][10] Further metabolism leads to the formation of a propionic acid derivative.[9]

Caption: Metabolic pathway of citalopram in the liver.

Experimental Workflow for Animal Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of citalopram in an animal model.

References

- 1. Kinetics of citalopram in test animals; drug exposure in safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maternal Pharmacokinetics and Fetal Disposition of (±)-Citalopram during Mouse Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A population PK model for citalopram and its major metabolite, N-desmethyl citalopram, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Citalopram in vitro metabolism in a Beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin transporter occupancy by escitalopram and citalopram in the non-human primate brain: a [(11)C]MADAM PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for Citalopram Hydrobromide in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of citalopram hydrobromide solutions for use in a variety of in vitro assays. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) widely used in neuroscience research to study the serotonin (5-HT) system.[1][2][3] It is a potent inhibitor of the serotonin transporter (SERT), blocking the reuptake of 5-HT from the synaptic cleft and thus increasing its availability to bind to postsynaptic receptors.[1][3] Accurate preparation of this compound solutions is critical for obtaining reliable and consistent data in in vitro experiments.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] It is sparingly soluble in water and soluble in organic solvents such as ethanol and DMSO.

Solution Preparation

Stock Solution Preparation

For most in vitro applications, it is recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent. This stock solution can then be diluted to the final desired concentration in the aqueous buffer or cell culture medium.

Recommended Solvents:

-

Dimethyl sulfoxide (DMSO): this compound is highly soluble in DMSO, making it an excellent choice for preparing high-concentration stock solutions.[2]

-

Ethanol: this compound is also soluble in ethanol.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Weigh out the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 405.3 g/mol .

-

Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

-

Vortex or sonicate the solution until the this compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Stock solutions in DMSO are stable for up to 3 months when stored at -20°C.

Working Solution Preparation

The final working solution should be prepared by diluting the stock solution in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.1%).

Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium:

-

Thaw a vial of the 10 mM this compound stock solution.

-

Perform a serial dilution of the stock solution in your desired cell culture medium to reach the final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

Use the freshly prepared working solution for your in vitro assay immediately. Aqueous solutions are not recommended for storage for more than one day.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | 81 mg/mL (199.85 mM) | [2] |

| Ethanol | Soluble | |

| Water | Sparingly soluble | [3] |

Table 2: Stability of this compound in Solution

| Condition | Stability | Degradation Products | Reference |

| Solid State (Heat and Light) | Stable | Not specified | [4] |

| Hydrolytic (Acidic and Alkaline) | Unstable | Citalopram carboxamide, 3-hydroxycitalopram N-oxide, and others | [4][5] |

| Photolytic | Unstable | Citalopram N-oxide and others | [4][5] |

| Aqueous Solution (General) | Not recommended for storage > 1 day | Not specified | |

| DMSO Stock Solution (-20°C) | Stable for up to 3 months | Not specified |

Experimental Protocols

Serotonin Reuptake Inhibition Assay

This protocol describes a common in vitro assay to measure the inhibitory effect of citalopram on the serotonin transporter.

Materials:

-

Cells expressing the serotonin transporter (e.g., JAR cells, hSERT-HEK293 cells)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]5-HT (radiolabeled serotonin)

-

This compound working solutions (various concentrations)

-

Scintillation fluid and a scintillation counter

Protocol:

-

Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

-

On the day of the assay, wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of the this compound working solution or vehicle control for 15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT to each well.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C to allow for serotonin uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the amount of incorporated [³H]5-HT using a scintillation counter.

-

Calculate the percentage of inhibition for each citalopram concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway of Citalopram Action

Caption: Mechanism of action of Citalopram.

Experimental Workflow: Citalopram Solution Preparation and In Vitro Assay

Caption: Workflow for preparing citalopram solutions and performing an in vitro assay.

References

Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of Citalopram Hydrobromide

Introduction

Citalopram Hydrobromide is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder. Ensuring the quality and purity of citalopram in bulk drug substances and pharmaceutical formulations is critical for its safety and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.

Chromatographic Conditions

A comprehensive review of established methods reveals a range of effective chromatographic parameters for citalopram analysis.[1][2][3][4][5][6][7][8][9][10] The optimal conditions are summarized in the table below, providing a validated starting point for method implementation.

| Parameter | Recommended Conditions |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate (pH 4.5, adjusted with acetic acid) (35:65 v/v)[1][4] |

| Flow Rate | 1.0 mL/min[1][4] |

| Detection Wavelength | 239 nm[3][4][7][9][11] |

| Injection Volume | 10 µL[4] |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Run Time | Approximately 8 minutes |

| Diluent | Mobile Phase |

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 5-25 µg/mL[4][7] |

| Correlation Coefficient (r²) | > 0.999[1][3] |

| Accuracy (% Recovery) | 98.65% to 101.72%[1] |

| Precision (% RSD) | < 2%[3] |

| Limit of Detection (LOD) | 1.125 µg/mL[1] |

| Limit of Quantification (LOQ) | 3.375 µg/mL[1] |

| Specificity | No interference from common excipients was observed.[2] |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 10mM solution of ammonium acetate in HPLC grade water. Adjust the pH to 4.5 using acetic acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase by sonication for 10-15 minutes before use.

-

Standard Stock Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Mobile Phase).

-

Preparation of Standard Solutions for Linearity: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-25 µg/mL by appropriate dilution with the diluent.

-

Sample Preparation (from Tablet Formulation):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of citalopram and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The filtrate is the sample solution to be injected.

-

2. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (diluent), followed by the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak area for the citalopram peak.

-

The retention time for citalopram is expected to be approximately 3.1 to 3.7 minutes under these conditions.[1][4]

3. Data Analysis

-

Identification: The citalopram peak in the sample chromatogram should have the same retention time as the peak in the standard chromatogram.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of citalopram in the sample solution from the calibration curve using linear regression. The amount of this compound in the tablet formulation can then be calculated.

Diagrams

Caption: Experimental workflow for RP-HPLC analysis of this compound.

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. jocpr.com [jocpr.com]

- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. jocpr.com [jocpr.com]

- 8. RP-HPLC Method Development and Validation for The Estimation of Citalopram in Bulk and Pharmaceutical Dosage Form [zenodo.org]

- 9. tijer.org [tijer.org]

- 10. researchgate.net [researchgate.net]

- 11. uspnf.com [uspnf.com]

Application Note: UV-Spectrophotometric Quantification of Citalopram Hydrobromide in Bulk Drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other mood disorders. Accurate and precise quantification of the active pharmaceutical ingredient (API) in bulk drug is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantification of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Principle

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb radiation in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard

-

Methanol (AR Grade)

-

Distilled Water (AR Grade)

-

Chloroform (AR Grade)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

UV-Visible Spectrophotometer (Double Beam)

-

Quartz cuvettes (1 cm path length)

Selection of Solvent and Determination of λmax

The choice of solvent is critical as it can influence the λmax of the drug. Various solvents were evaluated, and methanol, distilled water, and chloroform have been reported to be suitable for dissolving this compound.[1]

-

Protocol:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent (e.g., methanol).[2]

-

Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.

-

The wavelength at which maximum absorbance is observed is the λmax. For this compound, the λmax is typically observed around 240 nm in methanol and 239 nm in distilled water.[3][4][5]

-

Preparation of Standard Stock Solution

-

Protocol:

Preparation of Calibration Curve

-

Protocol:

-

From the standard stock solution (100 µg/mL), prepare a series of dilutions to obtain concentrations in the desired linear range (e.g., 4-20 µg/mL).[4][5]

-

Measure the absorbance of each dilution at the determined λmax against the solvent blank.

-

Plot a graph of absorbance versus concentration.

-

Determine the correlation coefficient (R²) and the regression equation (y = mx + c). A correlation coefficient close to 0.999 indicates good linearity.[4]

-

Quantification of this compound in a Bulk Drug Sample

-

Protocol:

-

Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume with the chosen solvent.

-

Filter the solution if necessary to remove any insoluble excipients.

-

Prepare a suitable dilution from the filtrate to fall within the linearity range of the calibration curve.

-

Measure the absorbance of the sample solution at the λmax.

-

Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

-

Data Presentation

The quantitative data from various studies on the UV-spectrophotometric analysis of this compound are summarized in the tables below for easy comparison.

Table 1: Spectrophotometric Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Solvent | Distilled Water | Methanol | Chloroform |

| λmax (nm) | 239[4][5] | 240[3][6] | 243[1] |

| Linearity Range (µg/mL) | 4-20[4][5] | 4-40[3] | Not Specified |

| Correlation Coefficient (R²) | 0.999[4][5] | Not Specified | Not Specified |

Table 2: Method Validation Parameters

| Parameter | Reported Value Range |

| Accuracy (% Recovery) | 99-100%[1] |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.0313 µg/mL to 5.2 µg/mL[6][7] |

| Limit of Quantification (LOQ) | 0.0951 µg/mL to 17.4 µg/mL[6][7] |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of Citalopram HBr.

Logical Relationship Diagram

Caption: Logical relationship of method development and validation steps.

Conclusion

The UV-spectrophotometric method described provides a simple, accurate, and precise means for the quantification of this compound in bulk drug. The method is readily applicable for routine quality control analysis in the pharmaceutical industry due to its speed and low cost. The validation parameters confirm that the method is reliable and meets the requirements for analytical applications.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and application of spectrophotometric methods for the determination of this compound in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Citalopram Hydrobromide Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of citalopram hydrobromide to mice in a research setting. Citalopram is a widely used selective serotonin reuptake inhibitor (SSRI) and a valuable tool for studying the serotonergic system and modeling neuropsychiatric disorders.

Data Presentation: Citalopram Administration Parameters in Mice

The following table summarizes common dosages and administration schedules for this compound in mice for various behavioral and neurochemical studies.

| Parameter | Details | Reference(s) |

| Dosage Range | 2.5 mg/kg to 30 mg/kg | [1] |

| Administration Route | Intraperitoneal (i.p.) injection, Oral (in drinking water) | [2][3][4] |

| Vehicle | 0.9% Saline | [2] |

| Acute Administration | Single injection, typically 30-60 minutes before behavioral testing. | [2][5] |

| Sub-chronic/Repeated Administration | Multiple injections over a 24-hour period (e.g., at 23.5, 5, and 1 hour before testing) or daily for several weeks. | [2][5] |

| Chronic Administration | Administered in drinking water for approximately 4 weeks. | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound: Determine the total volume of solution needed and the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL).

-

Weigh the this compound: Using an analytical balance, accurately weigh the calculated amount of this compound powder.

-

Dissolve in saline: Transfer the powder to a sterile tube and add the required volume of sterile 0.9% saline. This compound is soluble in aqueous solutions.[6]

-

Vortex to dissolve: Vortex the solution until the powder is completely dissolved.

-

Sterile filter: To ensure sterility, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

-

Storage: Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]

Protocol 2: Intraperitoneal (i.p.) Administration of Citalopram in Mice

Materials:

-

Prepared this compound solution

-

Mouse restraint device (optional)

-

Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Animal Handling: Gently but firmly restrain the mouse. This can be done manually by scruffing the back of the neck or using a restraint device.

-

Locate the Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or cecum.

-

Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

-

Administer the Solution: Slowly inject the calculated volume of the citalopram solution.

-

Withdraw the Needle: Gently withdraw the needle and return the mouse to its cage.

-

Monitoring: Observe the mouse for a few minutes after the injection to ensure there are no immediate adverse reactions.

Visualizations

Signaling Pathway of Citalopram

Caption: Citalopram's mechanism of action in the synapse.

Experimental Workflow for Behavioral Studies

References

- 1. Genotype-Dependent Activity of Tryptophan Hydroxylase-2 Determines the Response to Citalopram in a Mouse Model of Depression | Journal of Neuroscience [jneurosci.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Antidepressant response to chronic citalopram treatment in eight inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citalopram Ameliorates Impairments in Spatial Memory and Synaptic Plasticity in Female 3xTgAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for In Vitro Dissolution Studies of Citalopram Hydrobromide Tablets

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for conducting in vitro dissolution studies on citalopram hydrobromide tablets, including detailed experimental protocols, data presentation, and visual workflows.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder.[1][2] In vitro dissolution testing is a critical quality control parameter and a valuable tool in drug development to ensure batch-to-batch consistency and predict in vivo performance.[3] This document outlines established methodologies for the dissolution testing of this compound tablets. Citalopram is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4]

Mechanism of Action Overview

Citalopram selectively inhibits the reuptake of serotonin (5-HT) at the neuronal membrane's serotonin reuptake pump.[2][5] This action enhances the concentration of serotonin in the synaptic cleft, potentiating its activity on 5-HT1A autoreceptors.[2] This targeted action on serotonin reuptake with minimal effects on norepinephrine and dopamine reuptake is central to its antidepressant effect.[2]

Caption: Simplified signaling pathway of Citalopram's inhibitory action on serotonin reuptake.

Experimental Protocols

The following protocols are based on established and validated methods for the in vitro dissolution testing of this compound tablets.

Method 1: USP Apparatus 1 (Basket) in Acidic Medium

This method is particularly useful for quality control purposes and has been shown to be a discriminatory dissolution method.[3][6]

Protocol:

-

Dissolution Apparatus: USP Apparatus 1 (Baskets).

-

Dissolution Medium: 900 mL of deaerated 0.1 M Hydrochloric Acid (HCl).[6][7]

-

Temperature: Maintain at 37 ± 0.5 °C.[7]

-

Procedure:

-

Place one tablet in each basket.

-

Lower the baskets into the dissolution medium and start the apparatus.

-

Withdraw aliquots (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[7]

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples through a 0.45 µm filter (e.g., PVDF or nylon) before analysis.[5]

-

-

Quantification: Analyze the filtered samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Method 2: USP Apparatus 2 (Paddle) in Various Media

The paddle apparatus is also commonly used and is referenced in FDA documentation for citalopram dissolution testing.[5][8]

Protocol:

-

Dissolution Apparatus: USP Apparatus 2 (Paddles).

-

Dissolution Media:

-

Temperature: Maintain at 37 ± 0.5 °C.[5]

-

Rotation Speed: 50 rpm.[5]

-

Procedure:

-

Allow the tablet to sink to the bottom of the vessel.

-

Start the apparatus.

-

Withdraw and replace aliquots as described in Method 1.

-

Filter the samples prior to analysis.

-

-

Quantification: Use a validated HPLC method for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of citalopram in the dissolution samples.

HPLC Parameters:

-

Column: Agilent Eclipse C18 (150 x 4.6mm, 5µm) or equivalent.[5]

-

Mobile Phase: A mixture of 10mM Ammonium acetate and methanol (35:65 v/v).[5]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.

-

Run Time: Approximately 7 minutes.[7]

Data Presentation

Quantitative data from dissolution studies should be summarized for clear comparison.

Table 1: Dissolution Test Parameters

| Parameter | Method 1 | Method 2 (HCl) | Method 2 (Phosphate Buffer) |

| Apparatus | USP Apparatus 1 (Basket) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |

| Rotation Speed | 50 rpm[3][6] | 50 rpm[5] | 50 rpm |

| Medium | 0.1 M HCl[3][6] | 0.1 N HCl[5] | pH 6.8 Phosphate Buffer[1] |

| Volume | 900 mL[3][6] | 900 mL[5] | 900 mL[1] |

| Temperature | 37 ± 0.5 °C[7] | 37 ± 0.5 °C[5] | 37 ± 0.5 °C |

Table 2: Example Dissolution Profile Data

| Time (minutes) | % Citalopram Released (Product A) | % Citalopram Released (Product B) |

| 5 | 45 | 40 |

| 10 | 75 | 70 |

| 15 | 88 | 85 |

| 20 | 95 | 92 |

| 30 | 99 | 98 |

| 45 | 101 | 100 |

Note: The data in Table 2 is illustrative and will vary based on the specific formulation. For immediate-release dosage forms, typically at least 80% of the drug should be dissolved within 30 minutes.[7]

Experimental Workflows

Visualizing the experimental workflow can aid in understanding and standardizing the procedure.

References

- 1. wjpsronline.com [wjpsronline.com]

- 2. This compound | C20H22BrFN2O | CID 77995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. soeagra.com [soeagra.com]

- 5. jocpr.com [jocpr.com]

- 6. Dissolution test for citalopram in tablets and comparison of in vitro dissolution profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]